molecular formula C15H17N3O4S B2614490 N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide CAS No. 1171957-08-6

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide

Cat. No.: B2614490
CAS No.: 1171957-08-6
M. Wt: 335.38
InChI Key: FYZBMNPACDYNCW-UHFFFAOYSA-N
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Description

The compound “N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide” is a complex organic molecule. It contains a methylsulfonylphenyl group, an oxadiazole ring, and a cyclopentanecarboxamide moiety. These functional groups are often found in various pharmaceuticals and bioactive compounds .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include an oxadiazole ring attached to a phenyl ring with a methylsulfonyl substituent. This structure is connected to a cyclopentanecarboxamide group via a nitrogen atom. The exact 3D conformation would depend on the specific stereochemistry and the intramolecular interactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The oxadiazole ring is generally stable but can participate in reactions under certain conditions. The sulfonyl group might be susceptible to nucleophilic attack, and the amide could participate in hydrolysis or condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity and the potential for hydrogen bonding .

Scientific Research Applications

Anticancer Activity

A study by Ravinaik et al. (2021) on N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides revealed moderate to excellent anticancer activity against four cancer cell lines, demonstrating the potential of 1,3,4-oxadiazole derivatives in cancer therapy. These compounds exhibited higher anticancer activities than the reference drug in some cases, highlighting their relevance in the design of new anticancer agents (Ravinaik et al., 2021).

Antimicrobial and Antitubercular Agents

G. V. Suresh Kumar and colleagues (2013) synthesized novel sulfonyl derivatives with potent antimicrobial and antitubercular activities. Their study showcased the effectiveness of these compounds against various bacterial strains and Mycobacterium tuberculosis H37Rv, indicating the potential of such structures in addressing infectious diseases (Kumar et al., 2013).

Antiepileptic Activity

Research by Rajak et al. (2013) on limonene and citral-based 1,3,4-oxadiazoles for antiepileptic activity revealed that specific structural features are critical for anticonvulsant action. Their study provides insights into the design of new antiepileptic drugs using 1,3,4-oxadiazole derivatives (Rajak et al., 2013).

Antibacterial Activity Against Rice Bacterial Leaf Blight

Li Shi and colleagues (2015) evaluated sulfone derivatives containing 1,3,4-oxadiazole moieties for their antibacterial activities against rice bacterial leaf blight. Their findings indicated significant potential for these compounds in agricultural applications, specifically in enhancing plant resistance against bacterial infections (Shi et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The study of this compound could be a promising area of research, given the biological activity associated with its functional groups. Future work could include detailed synthesis and characterization, exploration of its biological activity, and potential development as a pharmaceutical agent .

Properties

IUPAC Name

N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-23(20,21)12-8-4-7-11(9-12)14-17-18-15(22-14)16-13(19)10-5-2-3-6-10/h4,7-10H,2-3,5-6H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZBMNPACDYNCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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